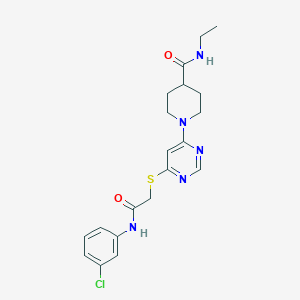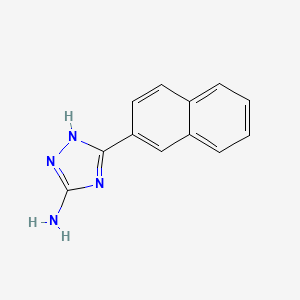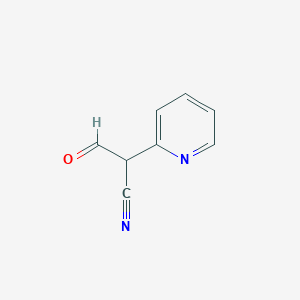
2-(2-Pyridyl)-3-oxopropanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Pyridyl)-3-oxopropanenitrile is a chemical compound that is related to Pyridine-2-carbaldehyde, also known as 2-formylpyridine . Pyridine-2-carbaldehyde is an organic compound with the formula NC5H4CHO . It is one of three isomeric pyridinaldehydes . Pyridine-2-carbaldehyde is a colorless oily liquid with a distinctive odor .
Aplicaciones Científicas De Investigación
Catalysis and Organic Synthesis
2-(2-Pyridyl)-3-oxopropanenitrile is employed in various synthesis reactions. For example, it is used in the efficient one-pot, four-component synthesis of pyrazolo [3,4-b] pyridines, demonstrating applications in organic synthesis. The process involves the reaction of 3-aryl-3-oxopropanenitriles with other compounds, yielding derivatives with potential biological and pharmacological activities (Arlan, Javahershenas, & Khalafy, 2020).
Magnetic Properties in Metal Complexes
The 2-pyridyl fragment in 2-(2-Pyridyl)-3-oxopropanenitrile has been studied for its role in metal complexes, especially for its contribution to magnetic properties. For instance, combinations of 2-pyridyl oximes with polycarboxylic ligands have been used to create novel metal complexes exhibiting interesting magnetic properties (Dimakopoulou et al., 2022).
Anticancer Properties in Silver(I) Complexes
Some studies have focused on synthesizing new ligands including 2-(2-Pyridyl)-3-oxopropanenitrile derivatives and evaluating their anticancer activities. For example, silver(I) complexes containing 2,6-bis(substituted)pyridine derivatives, which include 2-(2-Pyridyl)-3-oxopropanenitrile, have shown potential as anticancer agents (Ali, Abd-Elzaher, & Mahmoud, 2013).
Coordination Chemistry
In coordination chemistry, 2-(2-Pyridyl)-3-oxopropanenitrile and its derivatives are used to study the formation of various metal clusters and their properties. For example, studies involving nickel(II) clusters using 2-pyridyl-substituted oximes have provided insights into the structural and magnetic properties of these clusters (Stamatatos et al., 2007).
Electroluminescent Materials
Compounds derived from 2-(2-Pyridyl)-3-oxopropanenitrile are also explored for their potential in creating electroluminescent materials. For instance, the synthesis of complexes with boron and 2-(2-pyridyl)naphtho[b]imidazole, derived from 2-(2-Pyridyl)-3-oxopropanenitrile, has shown promising results for applications in electroluminescent devices (Chen et al., 2006).
Propiedades
IUPAC Name |
3-oxo-2-pyridin-2-ylpropanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c9-5-7(6-11)8-3-1-2-4-10-8/h1-4,6-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNLCJTGYFATTHD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(C=O)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

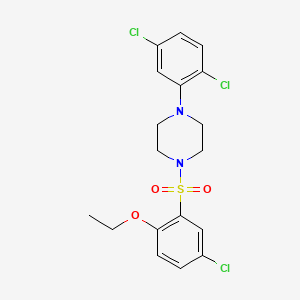
![2-[(4-Aminopentyl)oxy]-1,3,5-tribromobenzene hydrochloride](/img/structure/B2375159.png)
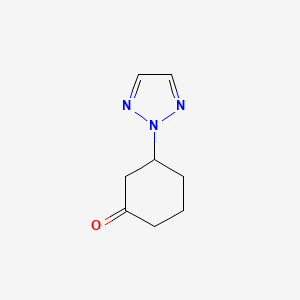
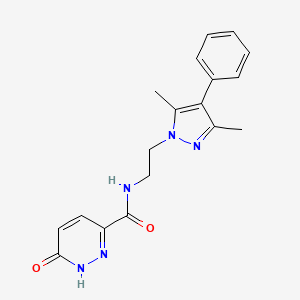

![2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-1-(piperidin-1-yl)ethanone](/img/structure/B2375166.png)


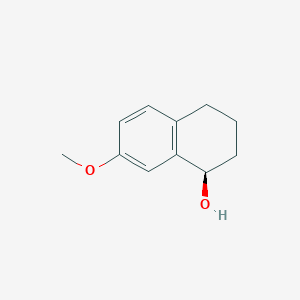

![1-[2-(Tert-butoxy)-2-oxoethyl]cyclobutane-1-carboxylic acid](/img/structure/B2375176.png)
![2-[(1-Methylpiperidin-4-yl)methoxy]pyrimidine](/img/structure/B2375177.png)
